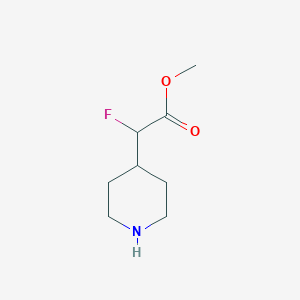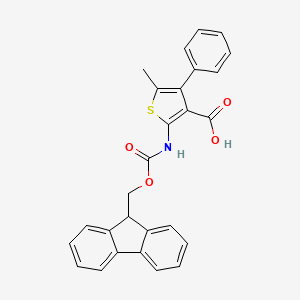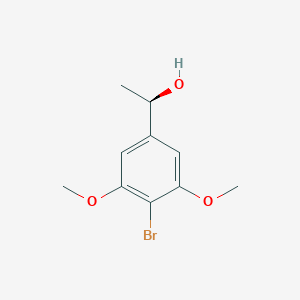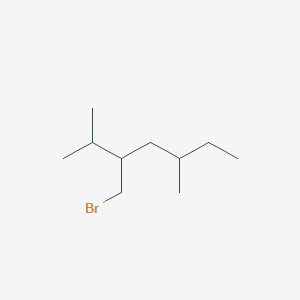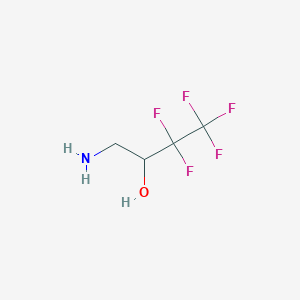
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol is a fluorinated organic compound with the molecular formula C4H6F5NO It is characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain that includes five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol typically involves the introduction of fluorine atoms into the carbon chain, followed by the addition of amino and hydroxyl groups. One common method involves the reaction of 3,3,4,4,4-pentafluorobutan-2-one with ammonia or an amine under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, followed by amination and reduction steps. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The fluorine atoms contribute to the compound’s stability and reactivity, enhancing its effectiveness in specific applications.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluorobutan-2-one: Similar in structure but lacks the amino and hydroxyl groups.
4-Amino-2,2,3,3-tetrafluorobutan-1-ol: Contains fewer fluorine atoms and a different arrangement of functional groups.
Uniqueness
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol is unique due to the combination of its amino and hydroxyl groups with a highly fluorinated carbon chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C4H6F5NO |
|---|---|
Molecular Weight |
179.09 g/mol |
IUPAC Name |
1-amino-3,3,4,4,4-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H6F5NO/c5-3(6,2(11)1-10)4(7,8)9/h2,11H,1,10H2 |
InChI Key |
FSQUFJQIPQSOBE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid](/img/structure/B13512266.png)
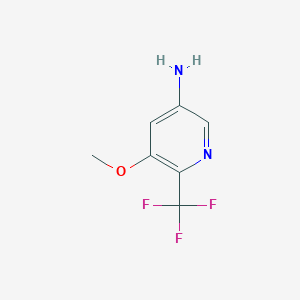
![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)
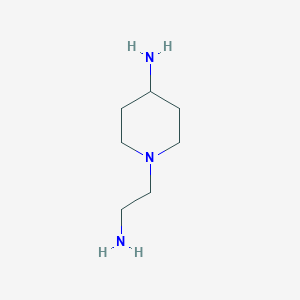
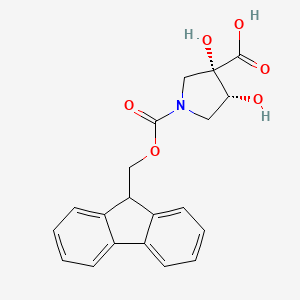
![ethyl (2S)-3-(4-hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoate](/img/structure/B13512293.png)
![Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13512295.png)

